

(-)-O-Desmethyl Tramadol chemical structure and properties

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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

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An In-depth Technical Guide to (-)-O-Desmethyl Tramadol

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **(-)-O-Desmethyl Tramadol**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(-)-O-Desmethyl Tramadol, the (1S,2S) stereoisomer of O-Desmethyltramadol (O-DSMT), is a primary active metabolite of the analgesic drug Tramadol.^{[1][2]} It is formed in the liver through O-demethylation of Tramadol, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.^[3]

Identifier	Value
IUPAC Name	3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol[2]
Synonyms	(-)O-Demethyltramadol, (1S,2S)-O-Desmethyl Tramadol[2]
CAS Number	144830-15-9[2]
Molecular Formula	C ₁₅ H ₂₃ NO ₂ [2]
SMILES	CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O[2]
InChI Key	UWJUQVWARXYRCG-DZGCQCFKSA-N[2]

Physicochemical Properties

The physicochemical properties of **(-)O-Desmethyl Tramadol** and its hydrochloride salt are summarized below. The hydrochloride salt form is often used to improve solubility and stability. [4]

Property	Value
Molecular Weight	249.35 g/mol [2]
Melting Point (HCl Salt)	141-142°C[5] or 256-257°C (depending on source)[6][7]
Boiling Point (Predicted)	403.3 ± 25.0 °C[5]
pKa (Predicted, Strongest Acidic)	9.62[7]
pKa (Predicted, Strongest Basic)	10.00 ± 0.10[5]
Water Solubility (Predicted)	3.53 g/L[7]
LogP (Predicted)	2.26[7]
Appearance	White to off-white crystalline solid[8]
Solubility	Soluble in water and organic solvents[8]

Pharmacology

(-)-O-Desmethyl Tramadol exerts its pharmacological effects through a dual mechanism of action, involving both the opioid and noradrenergic systems.

Mechanism of Action

Unlike its parent compound, Tramadol, which has a complex pharmacological profile, the effects of its metabolites are more distinct. The two enantiomers of O-Desmethyltramadol have different pharmacological profiles. Both (+)- and (-)-O-Desmethyltramadol are inactive as serotonin reuptake inhibitors.^[3] However, (-)-O-Desmethyltramadol is an inhibitor of norepinephrine reuptake.^[3] The analgesic effect of Tramadol is largely attributed to its primary active metabolite, O-desmethyltramadol (M1), which is a more potent μ -receptor agonist than Tramadol itself.^[9]

Receptor and Transporter Affinity

The binding affinities (K_i) of the enantiomers of O-Desmethyltramadol (M1) for the human μ -opioid receptor have been determined. The (+) enantiomer shows significantly higher affinity than the (-) enantiomer. While it has a much lower affinity for the δ - and κ -opioid receptors, specific K_i values are not as readily available in the literature.^[3] The racemic mixture of tramadol has been shown to inhibit the norepinephrine transporter (NET).^[10]

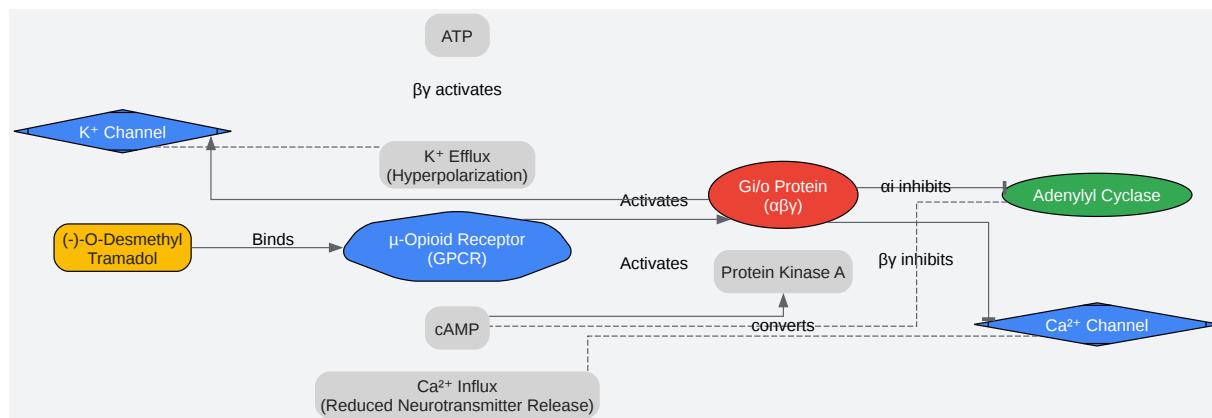
Target	Ligand	K_i (nM)
μ -Opioid Receptor (hMOR)	(+)-O-Desmethyltramadol	3.4 ^[11]
μ -Opioid Receptor (hMOR)	(-)-O-Desmethyltramadol	240 ^[11]
δ -Opioid Receptor (hDOR)	O-Desmethyltramadol	>1000 ^[12]
κ -Opioid Receptor (hKOR)	O-Desmethyltramadol	>1000 ^[12]

Signaling Pathways

μ -Opioid Receptor Signaling

Activation of the μ -opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like **(-)-O-Desmethyl Tramadol** initiates a downstream signaling cascade. This primarily involves the

inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal excitability and the analgesic effect.

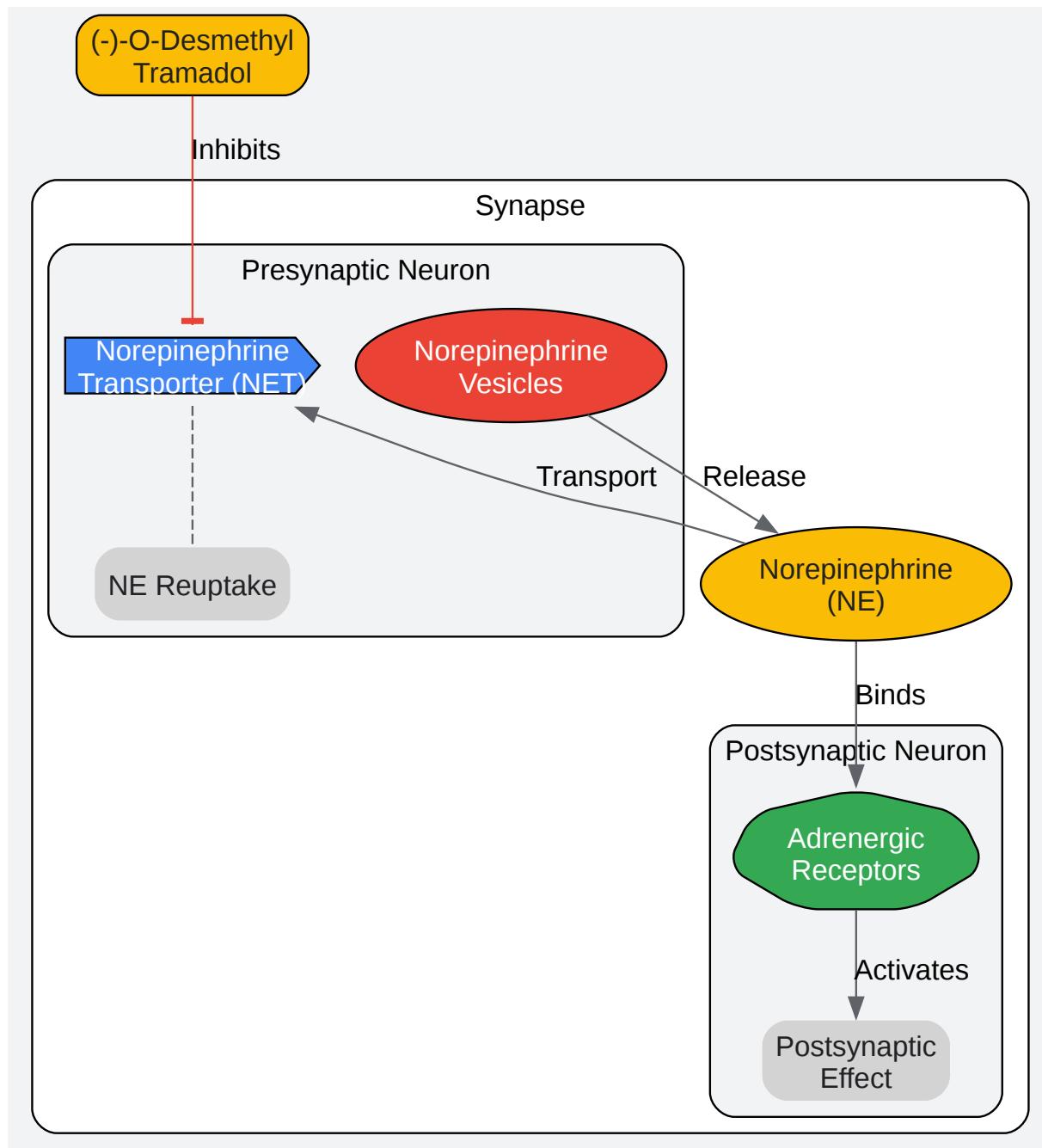


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Caption: μ -Opioid Receptor Signaling Pathway.

Norepinephrine Transporter Inhibition

(-)-O-Desmethyl Tramadol inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to contribute to its analgesic properties.



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Caption: Norepinephrine Transporter Inhibition Workflow.

Experimental Protocols

Synthesis of O-Desmethyltramadol via Demethylation

This protocol is adapted from a patent describing the industrial synthesis of O-Desmethyltramadol from Tramadol.[13]

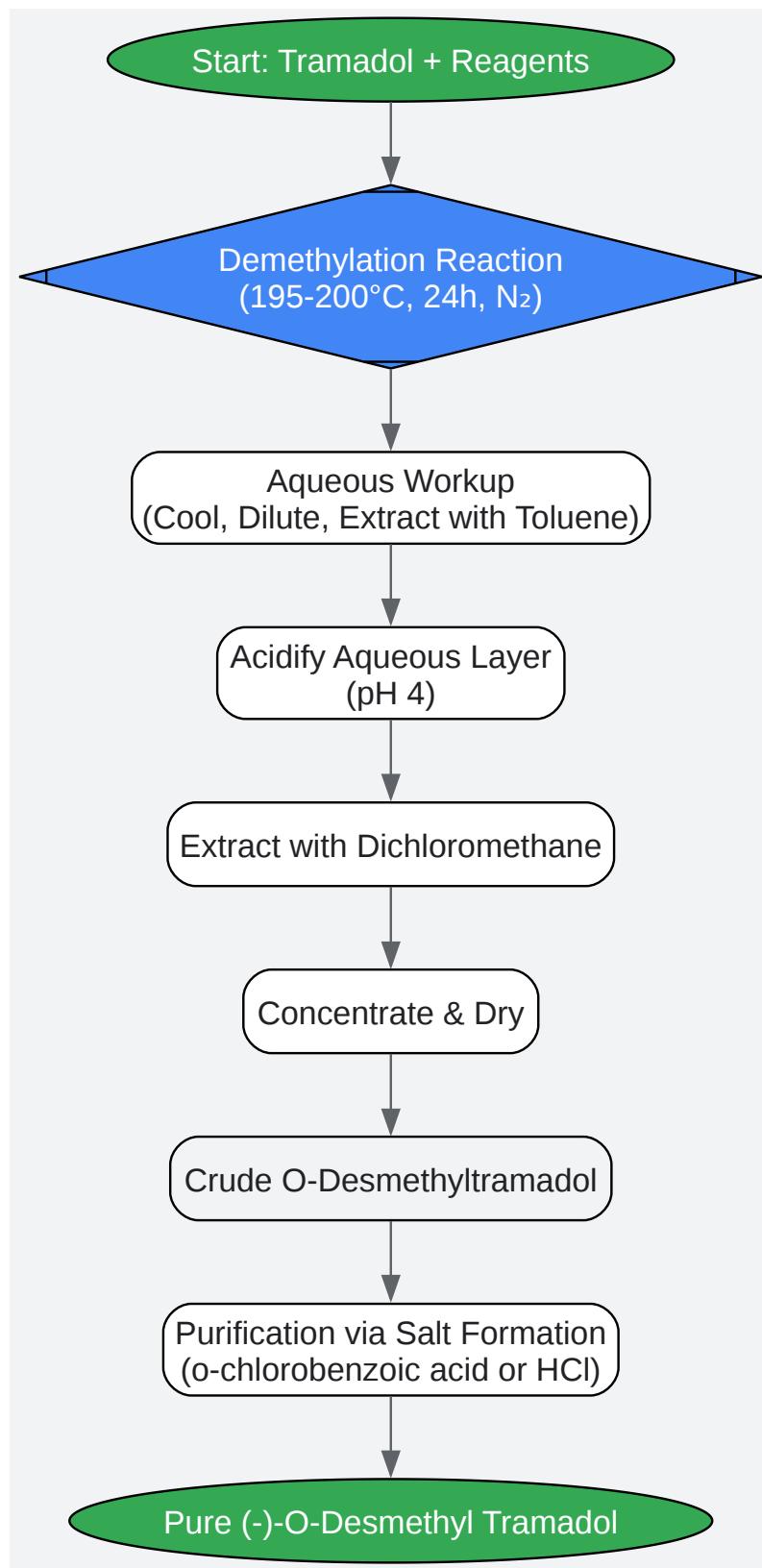
Materials:

- Tramadol
- Ethylene glycol
- Polyethylene glycol-400
- Potassium hydroxide
- Toluene
- Dichloromethane
- Hydrochloric acid or o-chlorobenzoic acid
- Acetone
- Ammonia
- Nitrogen gas
- Reaction flask, heating mantle, condenser, separation funnel, rotary evaporator

Procedure:

- To a clean reaction flask, add Tramadol (e.g., 125 g), ethylene glycol (375 mL), polyethylene glycol-400 (0.5 g), and potassium hydroxide (175 g) under a nitrogen atmosphere.
- Heat the reaction mixture to 195-200°C for approximately 24 hours under nitrogen.
- Cool the mixture to about 50°C, dilute with water, and extract with toluene to remove any unreacted Tramadol.

- Acidify the aqueous layer to a pH of 4 with an appropriate acid (e.g., HCl).
- Extract the acidified aqueous layer with dichloromethane (2 x 500 mL).
- Combine the dichloromethane layers and concentrate under vacuum. Dry the resulting product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.
- For purification, dissolve the crude product in acetone and add o-chlorobenzoic acid to precipitate the salt.
- Isolate the salt, then basify with ammonia and extract with a suitable solvent.
- Convert to the hydrochloride salt by dissolving in acetone and adding hydrochloric acid to yield >99% pure O-Desmethyltramadol.



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Caption: Synthesis Workflow for O-Desmethyltramadol.

μ-Opioid Receptor Competitive Binding Assay

This protocol provides a general framework for determining the binding affinity (K_i) of a test compound like **(-)-O-Desmethyl Tramadol** for the μ -opioid receptor.[14]

Materials:

- Receptor source: Cell membranes from a stable cell line expressing the recombinant human μ -opioid receptor (e.g., CHO-hMOR).
- Radioligand: $[^3\text{H}]\text{-DAMGO}$ (a selective μ -opioid receptor agonist).
- Test Compound: **(-)-O-Desmethyl Tramadol**.
- Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter.

Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 μg per well.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, $[^3\text{H}]\text{-DAMGO}$, and membrane suspension.
 - Non-specific Binding: Naloxone (10 μM), $[^3\text{H}]\text{-DAMGO}$, and membrane suspension.
 - Competition: Serial dilutions of **(-)-O-Desmethyl Tramadol**, $[^3\text{H}]\text{-DAMGO}$, and membrane suspension.
- Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).
- Data Analysis:
 - Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the logarithm of the **(-)-O-Desmethyl Tramadol** concentration.
 - Determine the IC₅₀ value using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPyS Functional Assay

This functional assay measures the G-protein activation following receptor agonism.

Materials:

- Receptor source: Cell membranes expressing the μ -opioid receptor.
- [³⁵S]GTPyS.
- GDP (Guanosine diphosphate).
- Unlabeled GTPyS for non-specific binding.
- Test Compound: **(-)-O-Desmethyl Tramadol**.
- Positive Control: DAMGO.

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
- Filtration apparatus and glass fiber filters.
- Scintillation Counter.

Procedure:

- Assay Setup: In a 96-well plate, add in order:
 - Assay buffer or unlabeled GTPyS (for non-specific binding).
 - Diluted **(-)-O-Desmethyl Tramadol**, vehicle, or DAMGO.
 - Membrane suspension (10-20 µg of protein per well).
 - GDP (final concentration 10-100 µM).
- Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
- Reaction Initiation: Add [³⁵S]GTPyS (final concentration 0.05-0.1 nM) to each well.
- Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
- Data Analysis:
 - Subtract non-specific binding to obtain specific binding.
 - Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the **(-)-O-Desmethyl Tramadol** concentration.
 - Determine the EC₅₀ and E_{max} values using non-linear regression.

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